An In-depth Technical Guide to 12-Methyl-1,2,3,4-tetrahydrochrysene: Physicochemical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 12-Methyl-1,2,3,4-tetrahydrochrysene: Physicochemical Properties, Synthesis, and Biological Activity
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical nature, potential synthetic routes, and expected biological activities of 12-Methyl-1,2,3,4-tetrahydrochrysene.
Physicochemical Properties of the Core Structure: 1,2,3,4-Tetrahydrochrysene
The fundamental properties of the 1,2,3,4-tetrahydrochrysene core are crucial for understanding the behavior of its methylated derivatives. The addition of a methyl group at the 12-position is expected to slightly increase its molecular weight and lipophilicity.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene
| Property | Value | Source |
| CAS Number | 2091-90-9 | Cheméo, NIST WebBook[1][2] |
| Molecular Formula | C₁₈H₁₆ | Cheméo, NIST WebBook[1][2] |
| Molecular Weight | 232.32 g/mol | Cheméo, NIST WebBook[1][2] |
| LogP (Octanol/Water Partition Coefficient) | 4.872 | Cheméo[1] |
| Water Solubility (log₁₀WS) | -6.58 mol/L | Cheméo[1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 453.86 kJ/mol | Cheméo[1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 256.39 kJ/mol | Cheméo[1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.25 kJ/mol | Cheméo[1] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 63.60 kJ/mol | Cheméo[1] |
| Critical Pressure (Pc) | 2545.61 kPa | Cheméo[1] |
| McGowan's Characteristic Volume (McVol) | 190.940 ml/mol | Cheméo[1] |
Synthesis and Production
While a specific, validated synthesis for 12-Methyl-1,2,3,4-tetrahydrochrysene has not been published, a plausible synthetic strategy can be devised based on established methods for creating substituted PAHs. A common approach involves the cyclization of appropriately substituted precursors.
Hypothetical Synthetic Pathway
A potential route to 12-Methyl-1,2,3,4-tetrahydrochrysene could involve a multi-step synthesis starting from commercially available building blocks. The key step would likely be an acid-catalyzed cyclization or a transition-metal-catalyzed cross-coupling reaction to form the chrysene core, followed by a selective reduction of one of the aromatic rings.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar polycyclic aromatic hydrocarbons.
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Step 1: Precursor Coupling. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) would be employed to connect a suitably functionalized methylnaphthalene derivative with a substituted phenyl boronic acid or stannane. The reaction would typically be carried out in an inert solvent such as toluene or dioxane, with a suitable base (e.g., K₂CO₃ or CsF) and a palladium catalyst (e.g., Pd(PPh₃)₄).
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Step 2: Cyclization. The resulting stilbenoid intermediate would undergo cyclization to form the chrysene core. This can be achieved either through a photochemical Mallory reaction, involving irradiation with UV light in the presence of an oxidizing agent like iodine, or through an acid-catalyzed cyclization using a strong acid such as polyphosphoric acid (PPA).
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Step 3: Selective Reduction. The resulting 12-methylchrysene would then be selectively hydrogenated to yield 12-Methyl-1,2,3,4-tetrahydrochrysene. This can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, with careful control of reaction time and temperature to avoid over-reduction of the other aromatic rings.
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Step 4: Purification. The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Activity and Toxicology
The biological activity of 12-Methyl-1,2,3,4-tetrahydrochrysene has not been directly studied. However, based on the known activities of related methylated PAHs, several potential biological effects can be anticipated.
Potential Estrogenic Activity
Several methylated PAHs have been shown to exhibit estrogenic activity.[3] It is plausible that 12-Methyl-1,2,3,4-tetrahydrochrysene or its metabolites could interact with estrogen receptors, potentially leading to endocrine-disrupting effects.
Carcinogenicity and Mutagenicity
Polycyclic aromatic hydrocarbons are a well-known class of carcinogens and mutagens.[4][5][6][7] Their toxicity is often dependent on metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides, which can then form adducts with DNA, leading to mutations and potentially cancer. The position of the methyl group can significantly influence the metabolic activation pathway and, consequently, the carcinogenic potential of the molecule.
General Protocol for In Vitro Estrogenicity Assay
To assess the potential estrogenic activity of 12-Methyl-1,2,3,4-tetrahydrochrysene, a reporter gene assay, such as the VM7Luc4E2 transactivation assay, could be employed.[3]
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Cell Culture: Human breast cancer cells (e.g., VM7) stably transfected with an estrogen-responsive luciferase reporter gene are cultured in appropriate media.
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Compound Exposure: The cells are treated with a range of concentrations of the test compound (12-Methyl-1,2,3,4-tetrahydrochrysene) for a specified period (e.g., 24 hours). A known estrogen, such as 17β-estradiol, is used as a positive control.
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Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
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Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The dose-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the estrogenic potency of the compound.
Analytical Methods
The detection and quantification of 12-Methyl-1,2,3,4-tetrahydrochrysene in various matrices would likely rely on chromatographic techniques coupled with mass spectrometry, which are standard for the analysis of PAHs.
General Protocol for GC-MS Analysis
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Sample Preparation: For solid samples (e.g., soil, tissue), extraction with an organic solvent (e.g., hexane, dichloromethane) using methods such as Soxhlet extraction or pressurized liquid extraction is necessary. The extract is then concentrated and may require a cleanup step using solid-phase extraction (SPE) to remove interfering substances.
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Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to achieve separation of the analytes.
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Mass Spectrometry (MS): The eluting compounds from the GC are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode. The mass spectrometer is set to scan a specific mass range or to monitor for specific ions characteristic of the target analyte (Selected Ion Monitoring, SIM) for enhanced sensitivity and selectivity.
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Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.
Conclusion
While "12-Methyl-1,2,3,4-tetrahydrochrysene" remains a compound for which specific experimental data is not publicly available, this guide provides a robust framework for understanding its likely properties and behavior. Based on the well-characterized parent compound, 1,2,3,4-tetrahydrochrysene, and the known effects of methylation on other polycyclic aromatic hydrocarbons, it is reasonable to predict that 12-Methyl-1,2,3,4-tetrahydrochrysene is a lipophilic, non-polar compound. Its synthesis is achievable through established organic chemistry methodologies. Biologically, it warrants investigation for potential estrogenic and carcinogenic activities, which are characteristic of this class of molecules. The protocols outlined in this guide provide a starting point for the empirical investigation of this and other novel methylated PAHs.
References
- 1. 1,2,3,4-Tetrahydrochrysene (CAS 2091-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,2,3,4-Tetrahydrochrysene [webbook.nist.gov]
- 3. Methylated polycyclic aromatic hydrocarbons and/or their metabolites are important contributors to the overall estrogenic activity of polycyclic aromatic hydrocarbon-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
